![molecular formula C22H30FN5O B2430528 1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(4-fluorophenyl)urea CAS No. 848769-39-1](/img/structure/B2430528.png)
1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(4-fluorophenyl)urea
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Description
1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(4-fluorophenyl)urea is a useful research compound. Its molecular formula is C22H30FN5O and its molecular weight is 399.514. The purity is usually 95%.
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Scientific Research Applications
Application in Neurokinin-1 Receptor Antagonism
A compound similar to the requested chemical, used as a neurokinin-1 receptor antagonist, was found to be effective in pre-clinical tests relevant to clinical efficacy in emesis and depression. This compound showed high affinity and long central duration of action, indicating its potential in medical applications related to these conditions (Harrison et al., 2001).
Fluorescent Probes for Metal Ions and Amino Acids
Another study utilized a related compound for the development of fluorescent probes that showed high selectivity and sensitivity towards Hg2+ and Cu2+ in aqueous solutions. These probes could be significant in detecting and studying metal ions and amino acids in various scientific contexts (Guo et al., 2014).
Synthesis of Potent Nonpeptide CCR1 Antagonist
Research on the synthesis of a potent nonpeptide CCR1 antagonist, closely related to the requested chemical, has been conducted. This work contributes to the development of new pharmaceutical agents targeting the CCR1 receptor, which can have implications in treating conditions involving this receptor (Mäding et al., 2006).
Antimicrobial Properties
A novel series of thiazolidinone derivatives, structurally related to the requested compound, were synthesized and evaluated for antimicrobial activity against various bacterial and fungal strains. This indicates the potential of such compounds in the development of new antimicrobial agents (Patel, Kumari, & Patel, 2012).
properties
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-3-(4-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FN5O/c1-26(2)20-10-4-17(5-11-20)21(28-14-12-27(3)13-15-28)16-24-22(29)25-19-8-6-18(23)7-9-19/h4-11,21H,12-16H2,1-3H3,(H2,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIHLLMHUMGBRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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